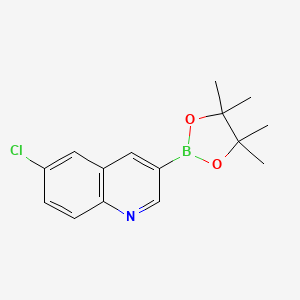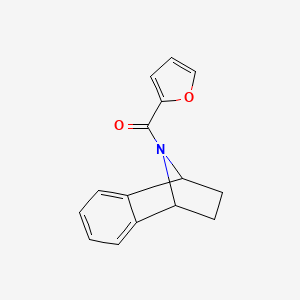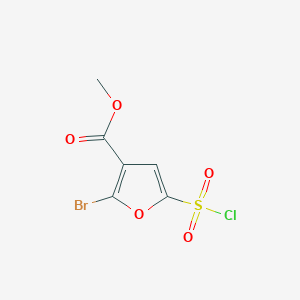
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 2138232-95-6 . It has a molecular weight of 303.52 . The IUPAC name for this compound is “methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” and its Inchi Code is 1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” can be represented by the Inchi Code: 1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” has a molecular weight of 303.52 .Applications De Recherche Scientifique
Synthesis of Polysubstituted Furans
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate: is a versatile intermediate in the synthesis of polysubstituted furans, which are compounds with significant biological activity. For instance, it can be used to synthesize derivatives that have anticancer properties or act as enzyme inhibitors .
Development of Antiparasitic Agents
The compound’s derivatives have been explored for their antiparasitic activity. By modifying the furan ring, researchers can create new molecules that may inhibit the growth of parasites, contributing to the treatment of parasitic infections .
Bio-based Material Synthesis
As part of furan platform chemicals (FPCs), Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate can be derived from biomass. This aligns with the industry’s shift towards sustainable and renewable resources, moving away from traditional petroleum-based chemicals .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for constructing complex molecules. Its functional groups make it a promising candidate for developing new drugs with various therapeutic effects .
Chemical Synthesis
The compound is used in chemical synthesis, where its reactivity due to the bromo and chlorosulfonyl groups allows for multiple reactions, including substitutions and additions, to create a wide array of chemical structures .
Material Science Applications
In material science, the compound’s derivatives could be used to modify surfaces or create new polymers with specific properties, such as increased durability or conductivity .
Analytical Chemistry
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate: can be used in analytical chemistry as a reagent or a standard for calibrating instruments, ensuring accurate measurements in various analyses .
Chromatography
Due to its unique structure, the compound can be utilized in chromatography as a reference compound to help identify and quantify other substances within a mixture .
Safety and Hazards
Orientations Futures
The future directions for “Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate” could involve further exploration of its synthesis, chemical reactions, and potential applications. As a furan derivative, it could be used as a building block in organic synthesis and could have potential applications in various fields of research .
Propriétés
IUPAC Name |
methyl 2-bromo-5-chlorosulfonylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTVKUGFMPLMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)
![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)
![2-Chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B2858147.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)
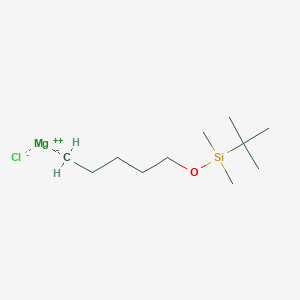
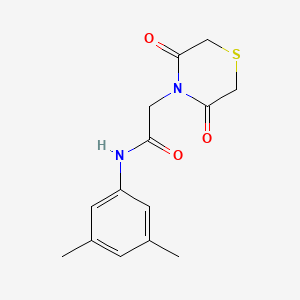

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine](/img/structure/B2858161.png)
![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2858162.png)
